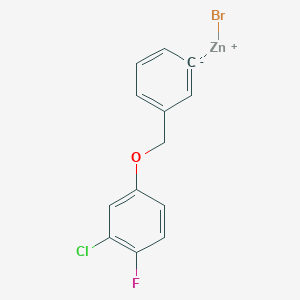
3-(3-Chloro-4-fluorophenoxymethyl)phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(3-chloro-4-fluorophenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve 3-(3-chloro-4-fluorophenoxymethyl)phenyl bromide in THF.
- Add zinc powder or zinc dust to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Filter the mixture to remove any unreacted zinc and other impurities.
- The resulting solution contains this compound in THF.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction parameters, such as temperature, pressure, and concentration, are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl halides are common electrophiles used in reactions with this compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, biaryl compounds, and various functionalized organic molecules.
科学的研究の応用
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs and therapeutic agents by facilitating the synthesis of bioactive compounds.
Industry: The compound is used in the production of fine chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the phenyl group, enhancing its reactivity towards electrophiles. This coordination facilitates the formation of new bonds, making it a valuable reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- 3-(2-chloro-4-fluorophenoxymethyl)phenylzinc bromide
- 4-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide
- 2-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide
Uniqueness
3-(3-chloro-4-fluorophenoxymethyl)phenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it particularly useful in the synthesis of certain target molecules that require precise functional group placement.
特性
分子式 |
C13H9BrClFOZn |
|---|---|
分子量 |
380.9 g/mol |
IUPAC名 |
bromozinc(1+);2-chloro-1-fluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H9ClFO.BrH.Zn/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10;;/h1-2,4-8H,9H2;1H;/q-1;;+2/p-1 |
InChIキー |
KDSSIVORHMWHQU-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=C(C=C2)F)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
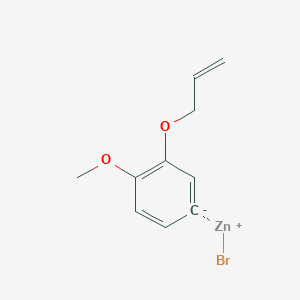
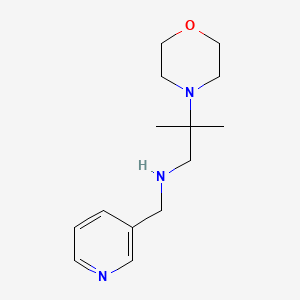
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
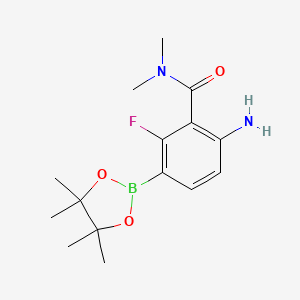
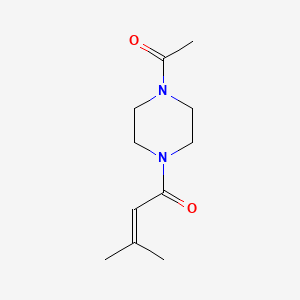
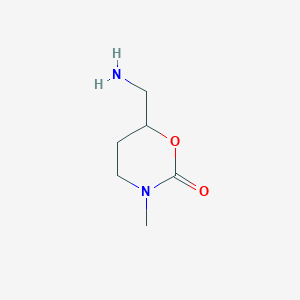
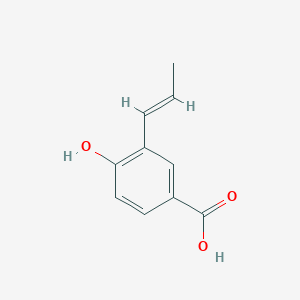
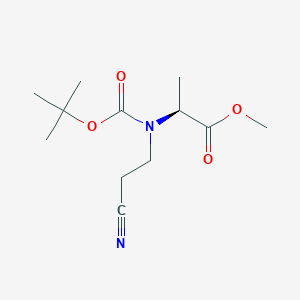
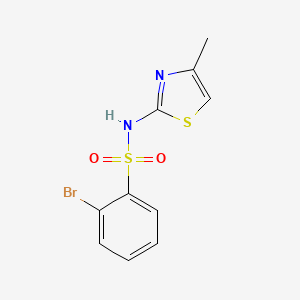
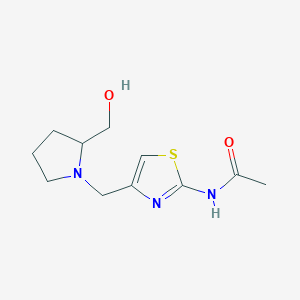
![8-Bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B14895427.png)
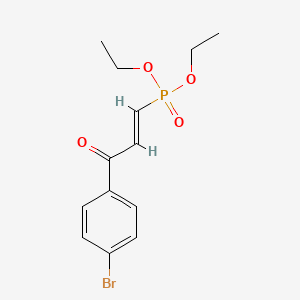
![Ethyl 6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14895454.png)
